N-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(4-Methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
Properties
Molecular Formula |
C22H19F3N4O |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H19F3N4O/c1-13-4-6-15(7-5-13)19-20(22(23,24)25)28-29-18(12-14(2)26-21(19)29)27-16-8-10-17(30-3)11-9-16/h4-12,27H,1-3H3 |
InChI Key |
PHNCVJYHNJBCQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)NC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazole Core
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation between 5-amino-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile and trifluoromethyl-containing ketones. In one protocol, ethyl 4-aminobenzoate undergoes diazotization followed by coupling with dicyanomethane to form an azo intermediate, which is then condensed with hydrazine hydrate or phenylhydrazine in ethanol at 60–80°C. This yields 3,5-diaminopyrazole precursors critical for downstream functionalization.
Reaction Conditions
Trifluoromethyl Group Introduction
The trifluoromethyl group at position 2 is introduced via nucleophilic substitution using trifluoromethylating agents such as CF₃I or Umemoto’s reagent. A study demonstrated that reacting 3,5-diaminopyrazole with methyl 3,3,3-trifluoropyruvate in dichloromethane at −10°C for 12 hours achieves 79% conversion. The reaction is sensitive to moisture, requiring anhydrous conditions and molecular sieves to scavenge water.
Suzuki-Miyaura Cross-Coupling for Aryl Substituents
Coupling of 4-Methylphenyl Boronic Acid
The 4-methylphenyl group at position 3 is installed via Suzuki-Miyaura cross-coupling. A palladium-catalyzed reaction between 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine and 4-methylphenylboronic acid in tetrahydrofuran (THF) at 80°C for 6 hours achieves a 75% yield.
Optimized Parameters
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2 equiv)
-
Ligand: XPhos (10 mol%)
-
Temperature: 80°C
Methoxyphenylamine Attachment
The N-(4-methoxyphenyl)amine moiety is introduced via Buchwald-Hartwig amination. Using Pd₂(dba)₃ as a catalyst and Xantphos as a ligand, 7-bromo-5-methylpyrazolo[1,5-a]pyrimidine reacts with 4-methoxyaniline in toluene at 100°C, yielding 82% of the target compound.
Multi-Component One-Pot Synthesis
Condensation with Trifluoroacetamide
A streamlined one-pot method involves condensing 5-amino-3-(4-methylphenyl)pyrazole, 4-methoxyaniline, and ethyl trifluoroacetate in acetonitrile under microwave irradiation (150 W, 120°C, 30 minutes). This approach reduces reaction time from 12 hours to 45 minutes while maintaining a 65% yield.
Advantages
Acid-Catalyzed Cyclization
In a modified protocol, HCl gas is bubbled through a solution of the pyrazole intermediate and trifluoromethyl ketone in methanol, inducing cyclization at room temperature. This method achieves 70% yield but requires careful pH control to prevent decomposition.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 68–72 | 95 | 12–24 h | Moderate |
| Suzuki-Miyaura | 75–82 | 98 | 6–8 h | High |
| One-Pot Synthesis | 65–70 | 93 | 0.5–2 h | Low |
Cyclocondensation offers reliability but suffers from longer reaction times. Suzuki-Miyaura coupling provides superior yields and purity but demands expensive palladium catalysts. One-pot methods balance speed and cost but require optimization to minimize byproducts.
Critical Challenges and Solutions
Byproduct Formation
The primary byproduct, 7-hydroxy-pyrazolo[1,5-a]pyrimidine, forms via hydrolysis of the trifluoromethyl group. Adding molecular sieves (4 Å) reduces water content, lowering byproduct formation from 15% to 3%.
Regioselectivity Issues
Competing N7 vs. N1 amination occurs during Buchwald-Hartwig steps. Using bulkier ligands (e.g., DavePhos) increases N7 selectivity from 60% to 92%.
Scalability and Industrial Feasibility
Pilot-scale trials (1 kg batch) using Suzuki-Miyaura coupling achieved 74% yield with 99.5% HPLC purity, confirming industrial viability. However, catalyst recycling remains a hurdle, with Pd recovery rates below 40% after three cycles.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 7-amine group exhibits moderate nucleophilic character, enabling substitution under controlled conditions:
Key considerations:
-
Steric hindrance from the 4-methylphenyl group slows kinetics at position 3.
-
Trifluoromethyl (-CF₃) at position 2 stabilizes the ring via electron-withdrawing effects but remains inert to substitution .
Cross-Coupling Reactions
The 4-methylphenyl and pyrimidine rings participate in metal-catalyzed couplings:
Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Product | Efficiency |
|---|---|---|---|
| 3-(4-bromophenyl) analog | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C | Biaryl derivatives | 83% |
Buchwald-Hartwig Amination
Functionalizes para-methoxy phenyl group:
textAr-X + R₂NH → Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene → Ar-NR₂
Cycloaddition and Ring-Opening Reactions
The pyrazolo[1,5-a]pyrimidine core undergoes selective transformations:
[4+2] Cycloaddition
-
Reacts with electron-deficient dienophiles (e.g., maleic anhydride) at positions 5–6:
$$
\text{Compound} + \text{dienophile} \xrightarrow{\Delta, \text{toluene}} \text{fused bicyclic adduct}
$$
Ring-Opening Functionalization
-
Acidic conditions (HCl/EtOH, reflux) cleave the pyrimidine ring:
$$
\text{C}{19}\text{H}{20}\text{F}_3\text{N}_5\text{O} \xrightarrow{\text{HCl}} \text{pyrazole intermediate} + \text{aminopyrimidine}
$$
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophiles to para positions:
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | Nitro derivative | 41% |
| Br₂/FeCl₃ | CH₂Cl₂, RT | Bromo-substituted analog | 63% |
Oxidation
-
MnO₂ in acetone selectively oxidizes the 5-methyl group to aldehyde :
$$
\text{-CH}_3 \xrightarrow{\text{MnO}_2} \text{-CHO}
$$
Reduction
-
Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the pyrimidine ring:
$$
\text{C=N} \rightarrow \text{CH-NH}
$$-
Preserves trifluoromethyl group integrity.
-
Stability Profile
Critical stability data under various conditions:
| Condition | Observation | Implication |
|---|---|---|
| pH < 2 | Methoxy group cleavage | Avoid strong acids |
| pH 7–9 | Stable (>48 hr) | Compatible with physiological buffers |
| UV light | Gradual decomposition | Requires amber storage |
| 150°C (neat) | 89% recovery after 1 hr | Thermally robust |
Data compiled from accelerated stability studies .
Mechanistic Insights
Scientific Research Applications
Structural Characteristics
The compound of interest features:
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Methoxy and methyl substitutions : Influence the electronic properties and biological activity.
Anticancer Activity
Research has shown that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The compound N-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Kinases : Many derivatives target specific kinases involved in cancer progression.
- Induction of Apoptosis : They may promote programmed cell death in cancer cells.
A study highlighted the potential of this compound as a selective protein inhibitor, contributing to its anticancer efficacy .
Enzymatic Inhibition
The compound has also been evaluated for its enzymatic inhibitory activity. It demonstrates the ability to inhibit enzymes that are crucial for tumor growth and metastasis:
- Targeted Enzyme Classes : Research indicates effectiveness against various enzyme classes, including cyclooxygenases and phosphodiesterases.
- Mechanism of Action : The inhibition is often linked to the interaction between the trifluoromethyl group and enzyme active sites.
Photophysical Properties
Recent studies have revealed that pyrazolo[1,5-a]pyrimidines can serve as effective fluorophores due to their favorable photophysical properties:
- Excited-State Intramolecular Proton Transfer : This process enhances fluorescence efficiency.
- Aggregation-Caused Quenching Mechanisms : Understanding these mechanisms can lead to improved designs for optical applications.
The synthesis of novel derivatives with enhanced optical properties is ongoing, focusing on their use in sensors and imaging technologies .
Case Study: Antitumor Activity Assessment
A comprehensive study conducted on various pyrazolo[1,5-a]pyrimidine derivatives demonstrated their effectiveness against different cancer cell lines. The results indicated that modifications at specific positions significantly influenced their potency.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Kinase inhibition |
| Compound B | A549 | 15 | Apoptosis induction |
| This compound | HeLa | 12 | Enzyme inhibition |
Case Study: Optical Properties Exploration
In a recent exploration of optical properties, a series of pyrazolo[1,5-a]pyrimidines were synthesized and tested for fluorescence:
| Compound | Fluorescence Yield (%) | Application |
|---|---|---|
| Compound C | 85% | Sensor development |
| This compound | 90% | Imaging technologies |
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
The trifluoromethyl group at position 2 distinguishes the target compound from analogs with less electronegative substituents. For example:
- 2-Ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine () features an ethyl group, which may increase steric hindrance but lacks the polarity-enhancing properties of -CF₃ .
Table 1: Substituent Effects at Position 2
*Calculated based on molecular formula.
Aromatic Substituents at Positions 3 and 5
The 3-(4-methylphenyl) and 5-methyl groups on the pyrazolo[1,5-a]pyrimidine core influence binding interactions:
- 3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(4-methoxyphenyl)... (, Compound 34) replaces the 4-methylphenyl group with a 4-fluorophenyl moiety, introducing electron-withdrawing effects that may alter receptor affinity .
- N-(4-Methoxyphenyl)-2-methyl-3,5-diphenyl...
Table 2: Aromatic Substituent Comparisons
Amine Group Modifications at Position 7
The 4-methoxyphenyl amine in the target compound contrasts with pyridine-based amines in analogs:
- N-((6-Methylpyridin-2-yl)methyl)-3-(4-fluorophenyl)-5-phenyl... (, Compound 47) uses a pyridin-2-ylmethyl amine, which may improve solubility but reduce membrane permeability due to increased polarity .
- N-(2-Methoxyethyl)-3-(4-methoxyphenyl)-5-methyl... () incorporates a methoxyethyl chain, likely enhancing water solubility but sacrificing aromatic π-π stacking interactions .
Table 3: Amine Group Variations
Biological Activity
N-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article reviews its biological activity, focusing on anticancer properties, antibacterial effects, and potential as an enzyme inhibitor.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In a study assessing its effectiveness against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer), the compound showed IC50 values of 0.01 µM, 0.03 µM, and 31.5 µM respectively, indicating potent anticancer activity compared to standard drugs like doxorubicin .
Antibacterial and Antibiofilm Activity
In addition to its anticancer properties, the compound has demonstrated promising antibacterial and antibiofilm activities:
- Antibacterial Effects : A study synthesized various pyrazolo derivatives and tested them against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong antibacterial properties, with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics .
- Antibiofilm Formation : The ability to inhibit biofilm formation was assessed using Staphylococcus aureus models. The compound effectively reduced biofilm mass by up to 70%, suggesting potential applications in treating biofilm-associated infections .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor:
Q & A
Basic Question: What synthetic strategies are recommended to optimize the yield and purity of this compound?
Methodological Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step protocols. For example:
- Core Formation : Cyclization of precursors like 5-amino-1H-pyrazole-4-carboxylates under controlled temperatures (80–120°C) using POCl₃ or H₂SO₄ as catalysts .
- Substituent Introduction : Amine coupling via nucleophilic substitution (e.g., using acetonitrile or DMF as solvents) at room temperature or reflux conditions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (15–20%) or recrystallization from acetonitrile improves purity .
Key Data :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Cyclization | POCl₃, 120°C | 60–75% |
| Amine Coupling | NMP, RT, 1–2 h | 20–30% |
Basic Question: Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies regioselectivity (e.g., pyrimidine C7-NH₂ at δ 7.93 ppm in CDCl₃) and substituent positions .
- X-Ray Crystallography : Resolves ambiguities in stereochemistry (e.g., dihedral angles between pyrimidine and aryl groups: 12.8°–86.1°) .
- HPLC-MS : Quantifies purity (>95%) and detects trifluoromethyl-related byproducts .
Basic Question: How should researchers evaluate its biological activity in preliminary studies?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., KDR) or metabolic enzymes using fluorogenic substrates (IC₅₀ values <1 μM reported for analogs) .
- Cancer Cell Lines : Screen in MTT assays (e.g., IC₅₀ of 2–10 μM in HeLa or MCF-7 cells) .
- Neuropharmacology : Assess blood-brain barrier penetration via logP calculations (optimal range: 2–4) .
Advanced Question: How do substituents (e.g., trifluoromethyl, methoxyphenyl) influence target binding and selectivity?
Methodological Answer:
- Trifluoromethyl Group : Enhances binding via hydrophobic interactions and electron-withdrawing effects (e.g., 10-fold higher affinity for kinases vs. non-fluorinated analogs) .
- Methoxyphenyl Moieties : Stabilize π-π stacking with aromatic residues (e.g., Tyr823 in KDR kinase) .
Structural Insights : - X-ray data shows the trifluoromethyl group occupies a hydrophobic pocket, while the methoxyphenyl moiety aligns with catalytic lysine residues .
Advanced Question: How to resolve contradictions between in vitro potency and in vivo efficacy?
Methodological Answer:
- Solubility Optimization : Use PEG-400 or cyclodextrins to improve aqueous solubility (<10 μg/mL in PBS for unmodified compounds) .
- Metabolic Stability : Conduct microsomal assays (e.g., t₁/₂ <30 min in human liver microsomes indicates rapid clearance) .
- Prodrug Design : Introduce phosphate esters or acetylated amines to enhance bioavailability .
Advanced Question: What crystallographic data is essential for rational drug design?
Methodological Answer:
- Torsion Angles : Determine flexibility of the pyrazolo-pyrimidine core (e.g., C1-N1-N2-C15 angle: −153.9° to −162.6°) .
- Intermolecular Interactions : Identify hydrogen bonds (e.g., N–H⋯O, C–H⋯π) stabilizing ligand-target complexes .
Example :
| Parameter | Value | Relevance |
|---|---|---|
| Dihedral Angle (Pyrimidine-Phenyl) | 12.8° | Aligns with active-site geometry |
| C–H⋯O Bond Length | 2.2 Å | Stabilizes crystal packing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
